![molecular formula C11H18OSSi B14025743 Silane, [methoxy(phenylthio)methyl]trimethyl- CAS No. 88738-21-0](/img/structure/B14025743.png)
Silane, [methoxy(phenylthio)methyl]trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, [methoxy(phenylthio)methyl]trimethyl- is an organosilicon compound with the molecular formula C11H18OSSi. This compound is characterized by the presence of a silane group bonded to a methoxy(phenylthio)methyl group. It is used in various chemical reactions and has applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [methoxy(phenylthio)methyl]trimethyl- typically involves the reaction of trimethylsilyl chloride with methoxy(phenylthio)methane in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The reaction can be represented as follows:
(CH3)3SiCl+CH3OCH2SPh→(CH3)3SiCH2SPh+NaCl
Industrial Production Methods
Industrial production of Silane, [methoxy(phenylthio)methyl]trimethyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Silane, [methoxy(phenylthio)methyl]trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the thioether.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted silanes depending on the nucleophile used
Aplicaciones Científicas De Investigación
Silane, [methoxy(phenylthio)methyl]trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of Silane, [methoxy(phenylthio)methyl]trimethyl- involves its ability to form stable carbon-silicon bonds. This stability is due to the strong Si-C bond, which is resistant to hydrolysis and oxidation. The compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. These interactions can modulate biological pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
Silane, trimethyl[(phenylthio)methyl]-: Similar structure but lacks the methoxy group.
Silane, (2-methoxyphenyl)trimethyl-: Contains a methoxy group but differs in the position of the phenyl group.
Silane, methyl-: A simpler silane compound with only a methyl group attached to the silicon atom
Uniqueness
Silane, [methoxy(phenylthio)methyl]trimethyl- is unique due to the presence of both methoxy and phenylthio groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry .
Propiedades
Número CAS |
88738-21-0 |
|---|---|
Fórmula molecular |
C11H18OSSi |
Peso molecular |
226.41 g/mol |
Nombre IUPAC |
[methoxy(phenylsulfanyl)methyl]-trimethylsilane |
InChI |
InChI=1S/C11H18OSSi/c1-12-11(14(2,3)4)13-10-8-6-5-7-9-10/h5-9,11H,1-4H3 |
Clave InChI |
SQOUWJXFDOXOAW-UHFFFAOYSA-N |
SMILES canónico |
COC([Si](C)(C)C)SC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-6-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14025660.png)
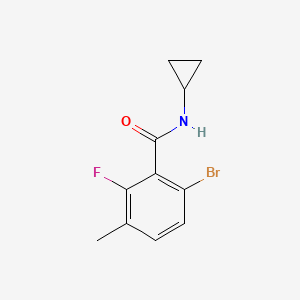
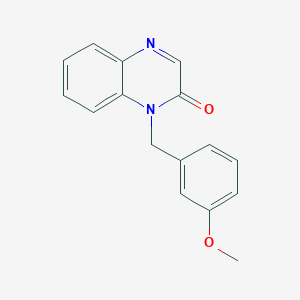
![Ethyl furo[2,3-c]pyridine-7-carboxylate](/img/structure/B14025676.png)
![2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(Z)-1H-indol-3-ylmethylideneamino]acetamide](/img/structure/B14025681.png)
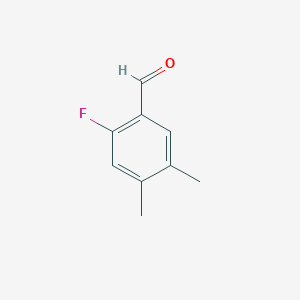
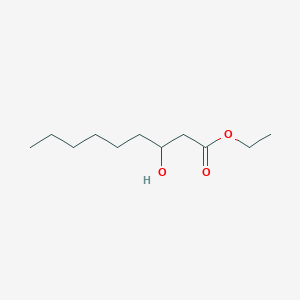
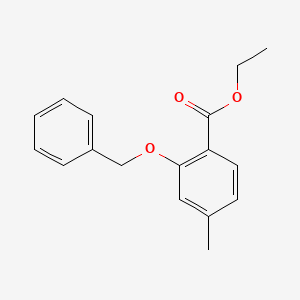
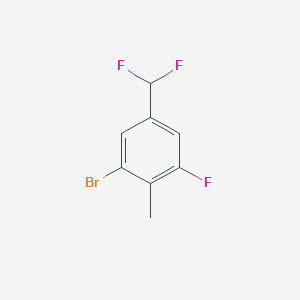
![2,6-Dichlorothiazolo[5,4-c]pyridine](/img/structure/B14025734.png)
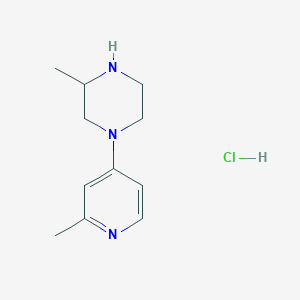

![Methyl (R)-2-[4-[[(trifluoromethyl)sulfonyl]oxy]phenyl]propanoate](/img/structure/B14025744.png)

